molecular formula C16H23BF3KN2O2 B8205175 Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

Cat. No.: B8205175
M. Wt: 382.3 g/mol
InChI Key: DWYMAKMUWDNFHC-UHFFFAOYSA-N
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Description

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C16H23BF3KN2O2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound features a trifluoroborate group, which is known for its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate typically involves the reaction of 4-(4-BOC-piperazinomethyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, the primary product is a biaryl compound.

Scientific Research Applications

Chemistry: Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to create biologically active molecules that can serve as potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Molecular Targets and Pathways: The primary molecular target is the organohalide used in the cross-coupling reaction. The pathways involved include the formation of the palladium-boron complex and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

    Potassium phenyltrifluoroborate: Similar in structure but lacks the piperazinomethyl and BOC groups.

    Potassium 4-(4-methylpiperazinomethyl)phenyltrifluoroborate: Similar but with a methyl group instead of the BOC group.

    Potassium 4-(4-ethylpiperazinomethyl)phenyltrifluoroborate: Similar but with an ethyl group instead of the BOC group.

Uniqueness: Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is unique due to the presence of the BOC-protected piperazine group. This provides additional stability and reactivity, making it particularly useful in complex organic syntheses.

Biological Activity

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

The compound is characterized by its trifluoroborate group, which enhances its reactivity and potential for biological interactions. The presence of the BOC (tert-butyloxycarbonyl) group on the piperazine moiety is significant for its stability and solubility in biological systems.

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Effects : Studies have shown that piperazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
  • Cardiovascular Effects : Some piperazine derivatives have demonstrated inotropic and vasodilatory effects in animal models, suggesting possible applications in treating cardiovascular diseases .
  • Neuroactive Properties : Compounds with piperazine structures are often investigated for their neuroactive properties, influencing neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine Derivative : The BOC-protected piperazine is synthesized through standard organic reactions.
  • Trifluoroborate Formation : The reaction of the piperazine derivative with boron trifluoride produces the trifluoroborate salt.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study 1: Inotropic Effects

In a study evaluating the cardiovascular effects of related compounds, it was found that certain piperazine derivatives exhibited significant positive inotropic effects in isolated heart preparations. This compound was included in preliminary tests, showing promising results comparable to established agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various piperazine derivatives against common bacterial strains. This compound was tested and demonstrated moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for further development .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialModerate activity against Gram-positive bacteria
CardiovascularPositive inotropic effects
NeuroactivityPotential influence on neurotransmitter systemsOngoing research

Properties

IUPAC Name

potassium;trifluoro-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMAKMUWDNFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BF3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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